
(E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties.
Scientific Research Applications
Intramolecular Cyclization and Synthesis
One study focuses on the intramolecular cyclization of derivatives containing a mercaptomethyl group adjacent to the alkene moiety in alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates. This process leads to the formation of dihydrothiopyrano and dihydrothieno[3,4-c]furan systems, highlighting the compound's versatility in synthesizing complex cyclic structures (Pevzner, 2021).
Anticancer Activity
Another significant application includes the development of a focused library of 2-phenylacrylamides, demonstrating broad-spectrum cytotoxic agents against cancer cell lines. This research indicates the potential of furan-containing acrylamide derivatives as lead compounds for cancer treatment, with some analogues showing improved cytotoxicity compared to the initial compounds (Tarleton et al., 2013).
Diels-Alder Adduct Synthesis
Research on the Diels-Alder adducts of furan with methyl acrylate has provided methods for preparing these adducts on a preparative scale, highlighting the compound's role in creating structurally diverse molecular architectures (Kotsuki et al., 1984).
Enantioselective Ene-reduction
An innovative study reports the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective ene-reduction by marine and terrestrial fungi, resulting in compounds with significant stereogenic centers. This research demonstrates the compound's potential in producing enantioselective reactions and biotransformation products (Jimenez et al., 2019).
Acrylamide and Furan Mitigation
A study on industrially applicable strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food discusses the potential of using compounds like (E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide for reducing toxic compounds formed during food processing. This work emphasizes the role of such compounds in enhancing food safety and quality (Anese et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-16-13(6-8-18-10-13)9-14-12(15)5-4-11-3-2-7-17-11/h2-5,7H,6,8-10H2,1H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRSKCFVFQZZJW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

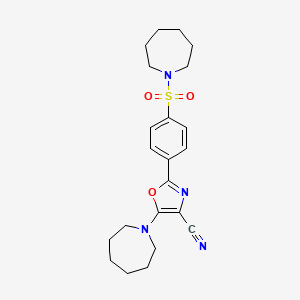
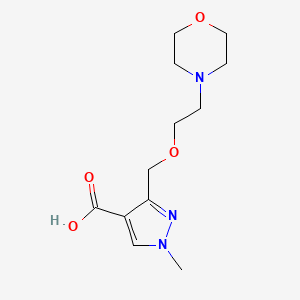
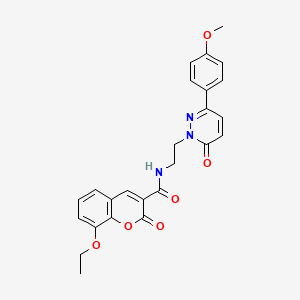

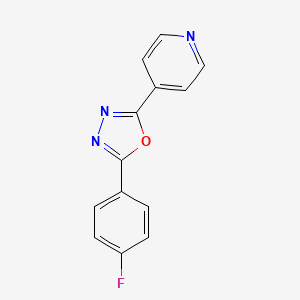
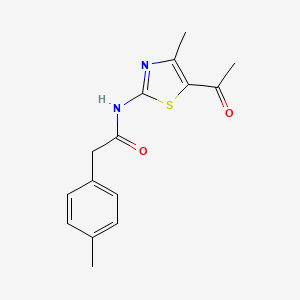

![N-(4-ethylphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2712929.png)
![3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2712930.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2712932.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2712933.png)
![(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2712934.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2712936.png)